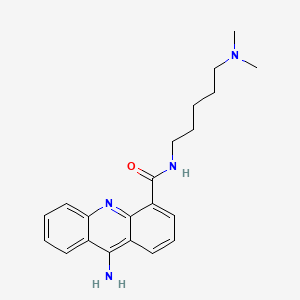
9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide is a compound known for its significant biological activity, particularly in the field of cancer research. This compound belongs to the class of acridine derivatives, which are known for their ability to intercalate into DNA, thereby affecting various biological processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide typically involves multiple steps, starting from acridine derivativesThe reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
化学反应分析
Types of Reactions
9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino groups, potentially leading to the formation of nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to nitro derivatives, while substitution reactions can produce a wide range of acridine derivatives with different functional groups .
科学研究应用
9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide has several scientific research applications:
作用机制
The primary mechanism of action of 9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, thereby inhibiting the activity of topoisomerase II. This enzyme is essential for DNA replication and transcription, and its inhibition can lead to cell death, making this compound a potential anti-cancer agent .
相似化合物的比较
Similar Compounds
9-Aminoacridine: Another DNA intercalator with similar biological activity.
Amsacrine: A well-known anti-cancer agent that also targets topoisomerase II.
Mitoxantrone: An anthracenedione with similar DNA intercalating properties.
Uniqueness
What sets 9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide apart from these similar compounds is its specific structural modifications, which enhance its DNA binding affinity and cytotoxicity. These modifications result in more effective inhibition of topoisomerase II and potentially greater anti-cancer activity .
属性
CAS 编号 |
91549-80-3 |
|---|---|
分子式 |
C21H26N4O |
分子量 |
350.5 g/mol |
IUPAC 名称 |
9-amino-N-[5-(dimethylamino)pentyl]acridine-4-carboxamide |
InChI |
InChI=1S/C21H26N4O/c1-25(2)14-7-3-6-13-23-21(26)17-11-8-10-16-19(22)15-9-4-5-12-18(15)24-20(16)17/h4-5,8-12H,3,6-7,13-14H2,1-2H3,(H2,22,24)(H,23,26) |
InChI 键 |
PXZHSEIBJJZHPY-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCCCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


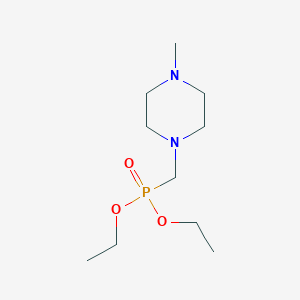
![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B14358796.png)
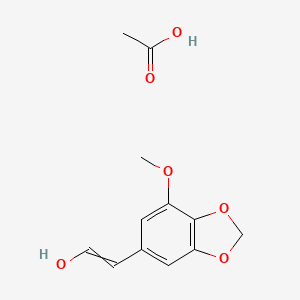
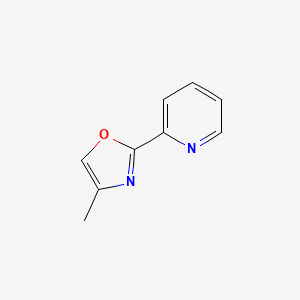
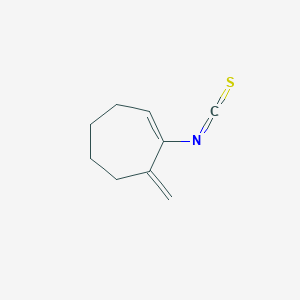

![2-{2-[3-(3-Methylphenyl)prop-2-en-1-yl]hydrazinylidene}propanoic acid](/img/structure/B14358829.png)
![1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine](/img/structure/B14358831.png)

![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)
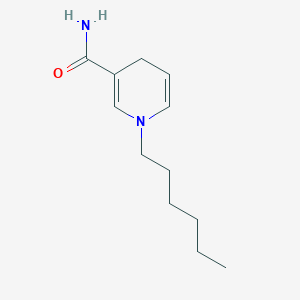
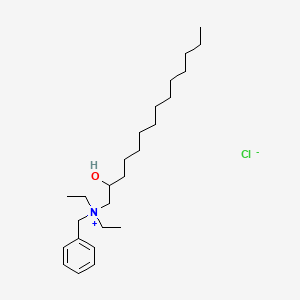
![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)

